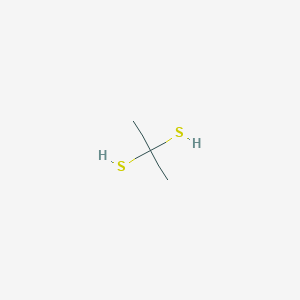
2,2-Propanedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Propanedithiol is an organic compound with the molecular formula C₃H₈S₂. It is a dithiol, meaning it contains two thiol (–SH) groups attached to a propane backbone. This compound is known for its strong odor and is used in various chemical synthesis processes .
Métodos De Preparación
2,2-Propanedithiol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloropropane with sodium hydrosulfide in an aqueous medium. This reaction typically requires controlled temperatures and pH levels to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
2,2-Propanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dithiobis(propane).
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Propanedithiol has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein structures, as the thiol groups can form strong bonds with metal ions and other functional groups.
Mecanismo De Acción
The mechanism by which 2,2-Propanedithiol exerts its effects involves the reactivity of its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This property is exploited in various applications, such as metal chelation and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
2,2-Propanedithiol can be compared with other similar compounds, such as:
1,2-Propanedithiol: This compound has the thiol groups attached to the first and second carbon atoms, making it a positional isomer of this compound.
1,3-Propanedithiol: This compound has the thiol groups attached to the first and third carbon atoms, giving it different reactivity and applications compared to this compound.
1,2-Ethanedithiol: This compound has a shorter carbon chain and different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Propiedades
Número CAS |
1687-47-4 |
|---|---|
Fórmula molecular |
C3H8S2 |
Peso molecular |
108.23 g/mol |
Nombre IUPAC |
propane-2,2-dithiol |
InChI |
InChI=1S/C3H8S2/c1-3(2,4)5/h4-5H,1-2H3 |
Clave InChI |
HMPSOEYFMTWOFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















